molecular formula C33H34N4O3 B011436 Pyropheophorbide a CAS No. 24533-72-0

Pyropheophorbide a

Cat. No. B011436
CAS RN: 24533-72-0
M. Wt: 534.6 g/mol
InChI Key: IEGUQQKIFBYXLG-CDIXLCFRSA-N
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Description

Synthesis Analysis

Pyropheophorbide a is synthesized through modification of chlorophyll derivatives. Its conjugation with tumor-targeting ligands, such as cyclic RGD peptides, enhances its tumor accumulation and specificity, significantly improving its PDT efficacy. For instance, conjugation with cRGD peptide and hydrophilic modifications using polyethylene glycol and carboxylic acid groups have shown to improve tumor specificity and efficacy in murine models through enhanced tumor enrichment (Li et al., 2018). Additionally, derivatives targeting glucose transporters for selective tumor treatment have been developed, highlighting the versatility in synthesizing targeted therapeutic agents (Zhang et al., 2003).

Molecular Structure Analysis

The molecular structure of Pyro and its derivatives plays a crucial role in its photodynamic action. Modifications at specific positions of the Pyro molecule can significantly alter its physical, chemical, and photodynamic properties. For example, the conjugation of Pyro with different ligands to target specific cell receptors or transporters can be achieved by modifying its molecular structure to enhance its solubility, targeting ability, and photodynamic efficacy.

Chemical Reactions and Properties

Pyropheophorbide a undergoes various chemical reactions to form conjugates with peptides, amino acids, and other molecules, enhancing its properties for specific applications. These reactions include esterification, glycosylation, and the formation of Schiff bases, which improve its water solubility, targeting capabilities, and phototoxicity towards cancer cells. Such modifications are essential for its application in PDT (Osuka et al., 1995).

Physical Properties Analysis

The physical properties of Pyro, such as solubility, aggregation behavior, and photostability, are crucial for its effectiveness in PDT. These properties are influenced by the molecular structure and the medium in which Pyro is dispersed. Studies have shown that Pyro exhibits different behaviors in various solvents, affecting its photodynamic activity. The aggregation process, for instance, is critical as it significantly impacts the generation of reactive oxygen species (ROS) and, consequently, the phototoxicity of Pyro in biological systems (Delanaye et al., 2006).

Safety And Hazards

No special precautions are necessary if used correctly9. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition9.


properties

IUPAC Name

3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKRLXBXYZKWRZ-UWJYYQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315902
Record name Pyropheophorbide a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyropheophorbide a

CAS RN

24533-72-0
Record name Pyropheophorbide a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024533720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyropheophorbide a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyropheophorbide-a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,300
Citations
DA Bellnier, WR Greco, H Nava, GM Loewen… - Cancer chemotherapy …, 2006 - Springer
… : To measure skin photosensitivity in cancer patients infused with the new second-generation photodynamic sensitizer Photochlor (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a). A …
Number of citations: 127 link.springer.com
JY Matroule, CM Carthy, DJ Granville, O Jolois… - Oncogene, 2001 - nature.com
Pyropheophorbide-a methylester (PPME) is a second generation of photosensitizers used in photodynamic therapy (PDT). We demonstrated that PPME photosensitization triggered …
Number of citations: 158 www.nature.com
J Lobel, IJ MacDonald, MJ Ciesielski… - Lasers in Surgery …, 2001 - Wiley Online Library
Background and Objective In this study, we evaluated 2‐[1‐hexyloxyethyl]‐2‐devinyl pyropheophorbide‐α (HPPH or Photochlor) as a photosensitizer for the treatment of malignant …
Number of citations: 90 onlinelibrary.wiley.com
SL Ratnoglik, C Aoki, P Sudarmono… - Microbiology and …, 2014 - Wiley Online Library
… pyropheophorbide a possesses anti-HCV activity (IC 50 = 0.2 μg/mL). The 50%-cytotoxic concentrations (CC 50 ) of pheophorbide a and pyropheophorbide a … and pyropheophorbide a …
Number of citations: 68 onlinelibrary.wiley.com
DA Bellnier, WR Greco, GM Loewen, H Nava… - Cancer research, 2003 - AACR
Photodynamic therapy is an effective and often curative treatment for certain solid tumors. The porphyrin-based photosensitizer Photofrin, the only Food and Drug Administration-…
Number of citations: 197 aacrjournals.org
K Shimokawa, A Hashizume, Y Shioi - Phytochemistry, 1990 - Elsevier
… a, and pyropheophorbide a appeared respectively, and accumulation of pyropheophorbide a … Unlike ethylene-induced Citrus fruits (in uiuo), further degradation of pyropheophorbide a …
Number of citations: 82 www.sciencedirect.com
AJ Pallenberg, MP Dobhal… - Organic process research …, 2004 - ACS Publications
… One such compound, hexyloxy pyropheophorbide-a (4), known as HPPH (Photochlor), … homologous series of ethers originally derived 3 from pyropheophorbide-a (6) by acid-catalyzed …
Number of citations: 36 pubs.acs.org
R Penjweini, B Liu, MM Kim… - Journal of biomedical …, 2015 - spiedigitallibrary.org
… For this reason, 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH)-mediated PDT was performed interstitially on mice with radiation-induced fibrosarcoma (RIF) tumors. A linear …
Number of citations: 43 www.spiedigitallibrary.org
Y Wu, F Li, X Zhang, Z Li, Q Zhang, W Wang, D Pan… - Carbohydrate …, 2021 - Elsevier
… In the present study, a PEG-detachable pyropheophorbide-a (Ppa)-functionalized heparin (HP-Ppa-SS-mPEG) was designed and synthesized, with Ppa-functionalized heparin (HP-Ppa…
Number of citations: 69 www.sciencedirect.com
N Rigual, G Shafirstein, MT Cooper, H Baumann… - Clinical Cancer …, 2013 - AACR
Purpose: The primary objective was to evaluate safety of 3-(1′-hexyloxyethyl)pyropheophorbide-a (HPPH) photodynamic therapy (HPPH-PDT) for dysplasia and early squamous cell …
Number of citations: 83 aacrjournals.org

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